

A Comparative Environmental Safety Profile of Ipconazole and Other Leading Fungicides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ipconazole*

Cat. No.: *B053594*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental safety profile of the triazole fungicide **Ipconazole** with four other widely used fungicides: Tebuconazole, Propiconazole (both triazoles), Azoxystrobin, and Pyraclostrobin (both strobilurins). The information presented herein is a synthesis of publicly available ecotoxicological and environmental fate data from regulatory agencies and scientific literature.

Executive Summary

Ipconazole, a broad-spectrum triazole fungicide, exhibits a distinct environmental safety profile when compared to other leading fungicides. While it demonstrates moderate acute toxicity to fish, its high persistence in soil and potential for bioaccumulation are key areas of environmental concern. This guide presents a detailed, data-driven comparison to assist researchers and professionals in making informed decisions.

Data Presentation

The following tables summarize the key quantitative data for the environmental fate and ecotoxicological profiles of the selected fungicides.

Table 1: Environmental Fate of Selected Fungicides

Parameter	Ipconazole	Tebuconazole	Propiconazole	Azoxystrobin	Pyraclostrobin
Soil Aerobic Metabolism	170 - 593	783	40 - 112[1]	54 - 135[2]	15 - 181[1][3]
DT50 (days)					
Aqueous Photolysis	32.1	590	Stable	5.2[2]	0.06[3]
DT50 (days)					
Bioaccumulation Factor (BCF) in Fish	Moderately High POW	Low to Moderate	116	675 - 735	230

Table 2: Acute Ecotoxicity of Selected Fungicides

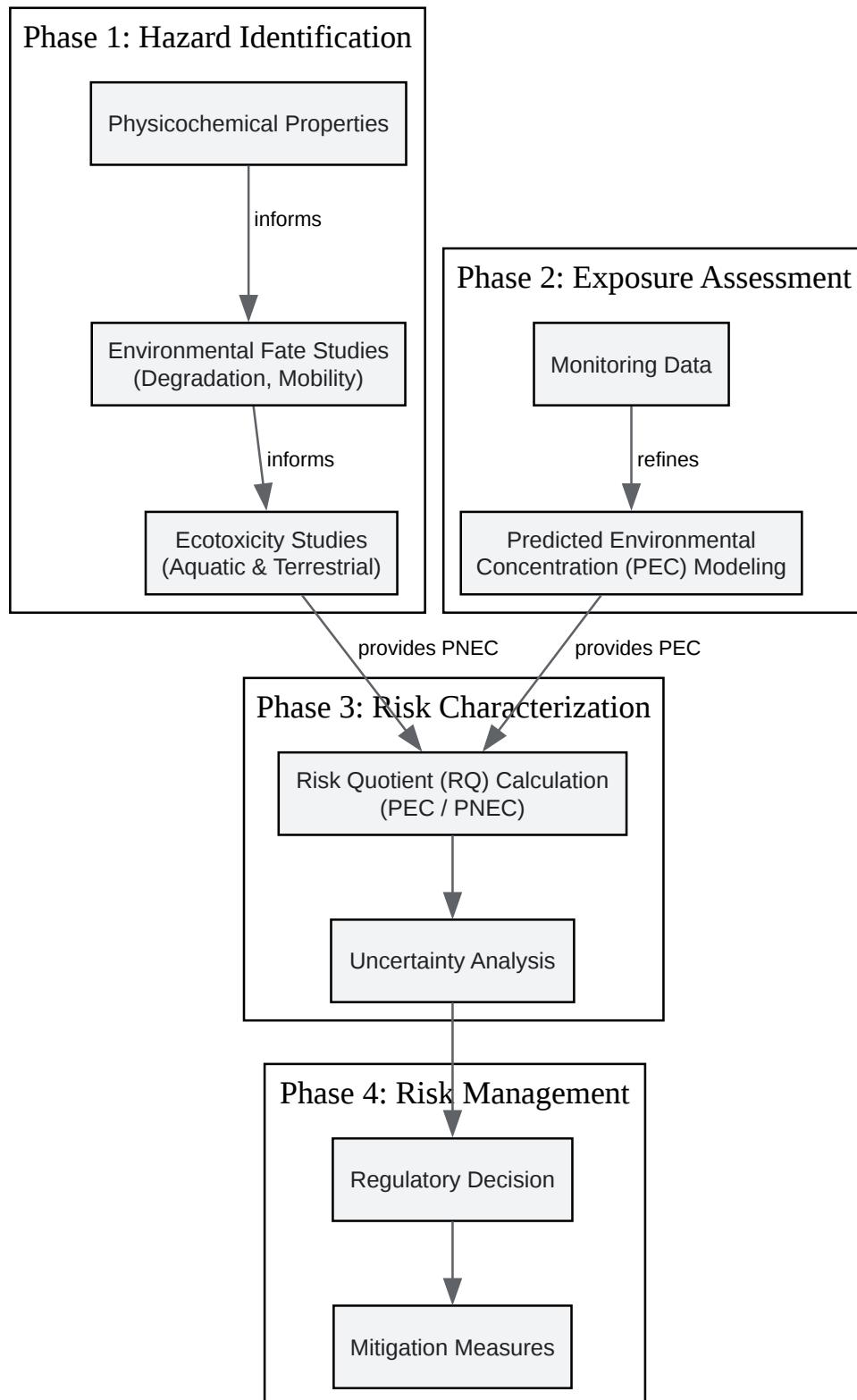
Organism	Endpoint	Ipconazole	Tebuconazole	Propiconazole	Azoxystrobin	Pyraclostrobin
Avian (Bobwhite Quail)	Acute Oral LD50 (mg/kg bw)	>2000	94	>2250	>2000	>2000
Fish (Rainbow Trout)	96-hr LC50 (mg/L)	Moderately Toxic	9.05[4]	4.2[5]	1.76[6]	0.06 - 0.28
Aquatic Invertebrate (Daphnia magna)	48-hr EC50 (mg/L)	>1.2	2.37 - 5.3	2.2	0.83[6]	0.02 - 0.21

Experimental Protocols

The data presented in this guide are primarily derived from studies conducted according to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency's Office of Chemical Safety and Pollution Prevention (OCSPP).

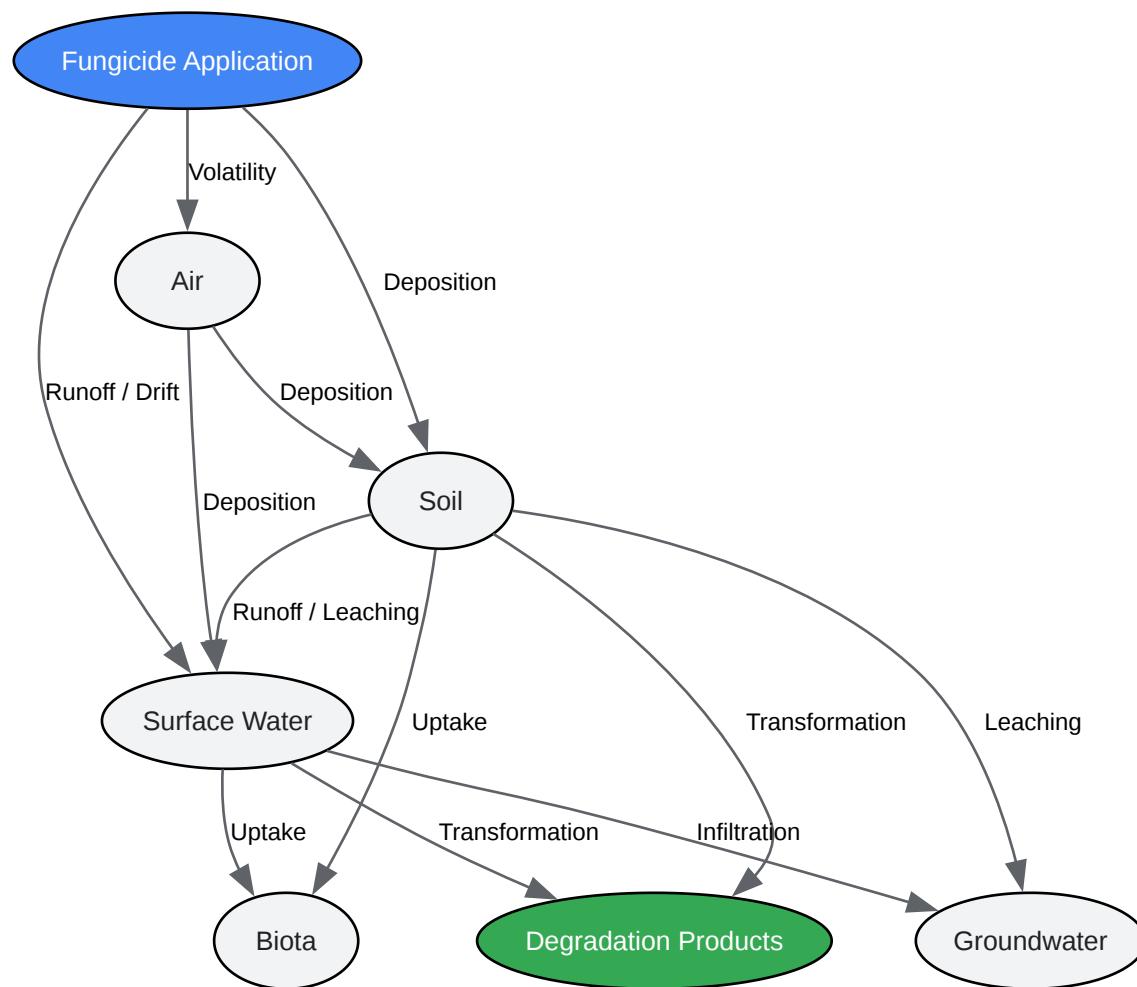
Soil Aerobic Metabolism (OECD 307): This test evaluates the rate of degradation of a substance in soil under aerobic conditions.^{[7][8][9][10][11]} The test substance, typically radiolabeled, is applied to fresh soil samples which are then incubated in the dark at a controlled temperature and moisture. At various intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its transformation products. The time taken for 50% of the substance to degrade (DT50) is then calculated.

Aqueous Photolysis (OECD 316): This guideline is used to determine the potential for a chemical to be broken down by light in water. A solution of the test substance in a buffered, sterile aqueous solution is exposed to a light source that simulates natural sunlight. The concentration of the test substance is monitored over time to determine the rate of phototransformation and the half-life (DT50).


Bioaccumulation in Fish (OECD 305): This test assesses the potential for a chemical to accumulate in fish from the surrounding water.^{[12][13][14]} Fish are exposed to a constant, low concentration of the test substance in water for a continuous period (the uptake phase), followed by a period in clean water (the depuration phase). The concentration of the substance in the fish tissue is measured at intervals during both phases to calculate the bioconcentration factor (BCF).

Avian Acute Oral Toxicity (OECD 223): This test determines the acute oral toxicity of a substance to birds. The test substance is administered orally in a single dose to birds (commonly the bobwhite quail) that have been fasted. The birds are then observed for a period of at least 14 days for mortality and clinical signs of toxicity. The LD50 (the dose estimated to be lethal to 50% of the test animals) is then calculated.

Fish Acute Toxicity (OECD 203): This guideline is used to determine the acute lethal toxicity of a substance to fish.^{[15][16][17][18]} Fish (commonly rainbow trout) are exposed to the test substance in a range of concentrations for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is calculated.


Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to aquatic invertebrates.^{[19][20][21][22][23]} Daphnia magna, a small crustacean, are exposed to the test substance at various concentrations for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the environmental risk assessment of fungicides.

[Click to download full resolution via product page](#)

Caption: Conceptual model of the environmental fate and transport pathways for a generic fungicide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. Pyraclostrobin (Ref: BAS 500F) [sitem.herts.ac.uk]
- 4. Short-Term Exposure to Tebuconazole Triggers Haematological, Histological and Biochemical Disturbances in Rainbow Trout (*Oncorhynchus mykiss*) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. apparentag.com.au [apparentag.com.au]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. oecd.org [oecd.org]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 17. eurofins.com.au [eurofins.com.au]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. fera.co.uk [fera.co.uk]
- 21. biotecnologiebt.it [biotecnologiebt.it]
- 22. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 23. eurofins.it [eurofins.it]
- To cite this document: BenchChem. [A Comparative Environmental Safety Profile of Ipconazole and Other Leading Fungicides]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b053594#comparing-the-environmental-safety-profile-of-ipconazole-with-other-fungicides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com